molecular formula C25H37NO2 B10773361 Quadazocine CAS No. 69924-29-4

Quadazocine

Cat. No.: B10773361
CAS No.: 69924-29-4
M. Wt: 383.6 g/mol
InChI Key: LOYWOYCPSWPKFH-CSIQULDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of quadazocine involves several steps, starting with the preparation of the benzomorphan core structure. The synthetic route typically includes:

Chemical Reactions Analysis

Quadazocine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Quadazocine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Quadazocine exerts its effects by binding to opioid receptors and blocking their activation by endogenous or exogenous agonists. This antagonistic action prevents the typical effects of opioid receptor activation, such as analgesia and euphoria. The molecular targets of this compound include the μ, κ, and δ opioid receptors, with a significant preference for the μ receptor and the κ2 subtype .

Comparison with Similar Compounds

Quadazocine is unique in its high affinity for the μ opioid receptor compared to other opioid antagonists. Similar compounds include:

This compound’s distinctiveness lies in its potent and selective antagonistic effects on the μ opioid receptor, making it a valuable tool in both research and clinical settings.

Properties

CAS No.

69924-29-4

Molecular Formula

C25H37NO2

Molecular Weight

383.6 g/mol

IUPAC Name

1-cyclopentyl-5-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one

InChI

InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25?/m1/s1

InChI Key

LOYWOYCPSWPKFH-CSIQULDISA-N

Isomeric SMILES

C[C@@]12CCN([C@@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C

Canonical SMILES

CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.